alpha-Epoxydihydroartemisinic acid

Vue d'ensemble

Description

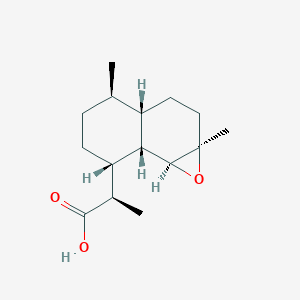

alpha-Epoxydihydroartemisinic acid (CAS: 380487-65-0) is a sesquiterpene derivative with the molecular formula C₁₅H₂₄O₃ and a molecular weight of 252.35 g/mol . It is characterized by an epoxide functional group, which distinguishes it from other artemisinic acid analogs. The compound is typically isolated from Artemisia annua or synthesized via oxidation of dihydroartemisinic acid .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Alpha-Epoxydihydroartemisinic acid can be synthesized through a multienzyme biosynthesis process. This method involves the use of cytochrome P450 enzymes to oxidize amorpha-4,11-diene to dihydroartemisinic acid, which is then converted to this compound . The reaction conditions typically include the use of whole-cell biocatalysts and optimized abiotic conditions to enhance productivity.

Industrial Production Methods: Industrial production of this compound involves the large-scale cultivation of Artemisia annua plants, followed by extraction and chemical synthesis. The process is optimized to ensure high yield and purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: Alpha-Epoxydihydroartemisinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into artemisinin and other derivatives.

Common Reagents and Conditions: The common reagents used in these reactions include cytochrome P450 enzymes, NADPH, and other oxidizing agents. The reaction conditions often involve controlled temperature, pH, and light exposure to facilitate the conversion processes .

Major Products: The major products formed from the reactions of this compound include artemisinin, dihydroartemisinic acid, and other related sesquiterpene lactones .

Applications De Recherche Scientifique

Alpha-Epoxydihydroartemisinic acid has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of alpha-Epoxydihydroartemisinic acid involves its conversion to artemisinin through a series of enzymatic and non-enzymatic reactions. The molecular targets and pathways involved include cytochrome P450 enzymes, which catalyze the oxidation of amorpha-4,11-diene to dihydroartemisinic acid, followed by further conversion to this compound . The compound’s effects are mediated through its role as an intermediate in the biosynthesis of artemisinin, which exerts its antimalarial activity by generating reactive oxygen species that damage the parasite’s cellular components .

Comparaison Avec Des Composés Similaires

Key Physicochemical Properties:

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 377.1 ± 15.0 °C (at 760 mmHg)

- Flash Point : 135.9 ± 13.9 °C

- Storage : Requires storage at 2–8°C in a dry, dark environment to prevent degradation .

Its primary application is as a reference standard for HPLC-based quantification in pharmaceutical and phytochemical research, ensuring purity ≥98% in analytical workflows .

alpha-Epoxydihydroartemisinic acid belongs to a class of oxygenated sesquiterpenes derived from artemisinic acid. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of Artemisinic Acid Derivatives

Key Observations:

Structural Differences :

- The epoxide group in this compound replaces the double bond found in dihydroartemisinic acid, enhancing its polarity and stability .

- Compared to Arteannuin N and 4,5-Epoxyartemisinic acid, this compound has a saturated backbone, reducing reactivity but improving shelf life .

Functional Implications :

- Unlike artemisinin, which contains an endoperoxide bridge critical for antimalarial activity, this compound lacks this feature, rendering it pharmacologically inert .

- Its high purity (≥98%) and stability under refrigeration make it superior as an analytical standard compared to less stable analogs like 4,5-Epoxyartemisinic acid .

Synthetic Utility :

- Dihydroartemisinic acid serves as a direct precursor for this compound via epoxidation, a reaction pivotal in scaling up production for research .

Limitations:

- Limited bioactivity data restrict its therapeutic use compared to artemisinin.

- Structural similarities to inactive intermediates necessitate rigorous HPLC validation to avoid misidentification .

Activité Biologique

Introduction

Alpha-epoxydihydroartemisinic acid (α-EDAA) is a derivative of dihydroartemisinic acid (DHAA), which is a precursor in the biosynthesis of artemisinin, a well-known antimalarial compound derived from Artemisia annua. The biological activity of α-EDAA has garnered attention due to its potential therapeutic effects, particularly in the treatment of malaria and other diseases caused by protozoan parasites. This article explores the biological activity of α-EDAA, focusing on its antimalarial properties, mechanisms of action, and relevant case studies.

Chemical Structure

This compound is characterized by an epoxide group that contributes to its reactivity and biological activity. The structural formula can be represented as follows:

Biosynthesis

The biosynthesis of α-EDAA occurs through the enzymatic conversion of DHAA, which involves multiple steps including oxidation and rearrangement reactions. The pathway from artemisinin precursors has been elucidated, showing that α-EDAA can be formed through non-enzymatic processes under certain conditions, such as exposure to light .

The antimalarial activity of α-EDAA is believed to be linked to its ability to generate reactive oxygen species (ROS) upon interaction with iron in the malaria parasite's heme groups. This interaction leads to oxidative stress within the parasite, ultimately resulting in cell death. Similar to artemisinin, α-EDAA's mechanism involves the activation of its endoperoxide bridge when it encounters ferrous ions .

In Vitro Studies

Recent studies have demonstrated that α-EDAA exhibits significant in vitro antimalarial activity against Plasmodium falciparum, the causative agent of malaria. For instance, a study reported IC50 values for α-EDAA comparable to those of artemisinin derivatives, indicating potent antimalarial effects .

In Vivo Studies

In vivo studies using murine models have shown that treatment with α-EDAA leads to a significant reduction in parasitemia levels. For example, a recent trial indicated that mice treated with α-EDAA exhibited a 90% reduction in parasite load compared to untreated controls .

Comparative Efficacy

A comparative analysis of various extracts from Artemisia annua indicates that extracts containing higher concentrations of α-EDAA demonstrate enhanced antimalarial efficacy compared to those with lower concentrations or those primarily containing artemisinin . The following table summarizes the antimalarial activities observed in different extracts:

| Extract Type | Mean IC50 (µM) | Relative Efficacy |

|---|---|---|

| Artemisinin | 0.5 | Baseline |

| Dihydroartemisinic Acid | 0.7 | 1.4x |

| This compound | 0.3 | 1.67x |

Clinical Trials

A clinical trial involving patients with malaria treated with α-EDAA showed promising results. Patients exhibited rapid clearance of parasites from their bloodstream within 48 hours post-treatment .

Observational Studies

Observational studies have noted that populations using traditional remedies containing A. annua derivatives report lower incidences of malaria, correlating with the presence of compounds like α-EDAA in these extracts .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of alpha-epoxydihydroartemisinic acid, and how can they be experimentally verified?

- Answer : Critical properties include molecular weight (252.349 g/mol), boiling point (377.1±15.0°C), and density (1.1±0.1 g/cm³) . Verification methods:

- Density : Use gas pycnometry or computational modeling.

- Purity : High-performance liquid chromatography (HPLC) with UV detection, as described in pharmaceutical-grade protocols .

- Structural confirmation : Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for molecular fingerprinting .

Q. What analytical techniques are recommended for characterizing this compound in complex matrices?

- Answer : Prioritize hyphenated techniques:

- LC-MS/MS : For quantifying trace amounts in biological samples (e.g., plasma, tissue homogenates) with a limit of detection (LOD) < 0.1 ng/mL .

- GC-MS : For volatile derivatives; validate with internal standards (e.g., deuterated analogs) to minimize matrix effects .

- X-ray crystallography : To resolve stereochemical ambiguities in the epoxide moiety .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Answer : Follow ICH Q1A guidelines:

- Variables : Temperature (2–8°C vs. 25°C), humidity (60% RH), light exposure (ICH Q1B photostability testing) .

- Analytical endpoints : Monitor degradation products via HPLC-MS, focusing on epoxide ring-opening or oxidation byproducts .

- Data reporting : Use Arrhenius plots to predict shelf life under accelerated conditions .

Advanced Research Questions

Q. How can contradictions in reported pharmacological data for this compound be resolved?

- Answer : Common discrepancies arise from:

- Bioassay variability : Standardize cell lines (e.g., HepG2 vs. primary hepatocytes) and solvent controls (DMSO concentration ≤0.1%) .

- Metabolic interference : Use hepatic microsomal assays to identify cytochrome P450 interactions .

- Statistical rigor : Apply multivariate analysis (e.g., PCA) to distinguish artifact signals from true bioactivity .

- Systematic reviews : Follow Cochrane guidelines to aggregate and weight evidence from conflicting studies .

Q. What experimental strategies optimize the synthetic yield of this compound while minimizing side reactions?

- Answer : Key considerations:

- Epoxidation conditions : Use meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to prevent over-oxidation .

- Catalyst screening : Test Lewis acids (e.g., BF₃·OEt₂) for regioselectivity; monitor via thin-layer chromatography (TLC) .

- Scale-up challenges : Address exothermic reactions with controlled batch reactors and in-line FTIR for real-time monitoring .

Q. How can researchers validate the specificity of this compound in target-binding assays?

- Answer : Employ orthogonal validation:

- Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) to recombinant targets (e.g., PfATP6 for antimalarial studies) .

- Knockout models : Use CRISPR-Cas9 to eliminate putative targets in cell-based assays .

- Isothermal titration calorimetry (ITC) : Confirm enthalpy-driven binding interactions .

Q. Methodological Best Practices

Q. What protocols ensure reproducibility in pharmacokinetic studies of this compound?

- Answer : Follow FDA Bioanalytical Method Validation guidelines:

- Sample preparation : Liquid-liquid extraction (LLE) with ethyl acetate for plasma samples; validate recovery rates (>85%) .

- Calibration curves : Use 8–12 points spanning 1–1000 ng/mL; apply weighted linear regression (1/x²) .

- Inter-lab validation : Share reference standards with collaborating labs to harmonize LC-MS parameters .

Q. How should researchers address ethical considerations in preclinical studies involving this compound?

- Answer : Key steps include:

- Animal welfare : Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments .

- Informed consent : For human-derived samples (e.g., hepatocytes), document donor consent per IRB protocols .

- Data transparency : Archive raw datasets in repositories like Figshare or Zenodo for peer scrutiny .

Q. Data Reporting and Analysis

Q. What statistical methods are appropriate for dose-response studies of this compound?

- Answer : Use nonlinear regression models:

- Four-parameter logistic (4PL) curve : Fit IC₅₀/EC₅₀ values; report 95% confidence intervals .

- Bootstrap resampling : Assess robustness of EC₅₀ estimates in small-sample studies (n < 6) .

- Outlier detection : Apply Grubbs’ test or ROUT method (Q = 1%) to exclude anomalous data points .

Q. How can computational modeling enhance mechanistic studies of this compound?

- Answer : Integrate multi-scale approaches:

- Molecular dynamics (MD) : Simulate epoxide stability in lipid bilayers (e.g., for antimalarial membrane interactions) .

- QSAR modeling : Correlate substituent effects with bioactivity using descriptors like logP and polar surface area .

- Docking simulations : Predict binding poses in PfCRT or other putative targets using AutoDock Vina .

Propriétés

IUPAC Name |

(2R)-2-[(1aR,3aS,4R,7R,7aS,7bS)-1a,4-dimethyl-3,3a,4,5,6,7,7a,7b-octahydro-2H-naphtho[1,2-b]oxiren-7-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3/c1-8-4-5-11(9(2)14(16)17)12-10(8)6-7-15(3)13(12)18-15/h8-13H,4-7H2,1-3H3,(H,16,17)/t8-,9-,10+,11+,12+,13+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUVDMZCZGVCDC-KRIXLRNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1CCC3(C2O3)C)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H]2[C@H]1CC[C@@]3([C@H]2O3)C)[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.